molecular formula C21H22O3S B15167432 Methyl 4-{[6-(benzyloxy)hex-1-YN-1-YL]sulfanyl}benzoate CAS No. 648436-25-3

Methyl 4-{[6-(benzyloxy)hex-1-YN-1-YL]sulfanyl}benzoate

Cat. No.: B15167432
CAS No.: 648436-25-3
M. Wt: 354.5 g/mol
InChI Key: IPOBWDVJZAMSPT-UHFFFAOYSA-N
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Description

Methyl 4-{[6-(benzyloxy)hex-1-YN-1-YL]sulfanyl}benzoate is an organic compound with a complex structure that includes a benzyloxy group, a hexynyl group, and a sulfanyl group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[6-(benzyloxy)hex-1-YN-1-YL]sulfanyl}benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzyloxy Group: This step involves the reaction of benzyl alcohol with an appropriate halide under basic conditions to form the benzyloxy group.

    Introduction of the Hexynyl Group: The hexynyl group can be introduced through a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Formation of the Sulfanyl Group: The sulfanyl group can be introduced by reacting a thiol with an appropriate electrophile.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol under acidic conditions to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[6-(benzyloxy)hex-1-YN-1-YL]sulfanyl}benzoate can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The alkyne group can be reduced to form alkenes or alkanes.

    Substitution: The benzyloxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, lithium aluminum hydride (LiAlH4), and sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-{[6-(benzyloxy)hex-1-YN-1-YL]sulfanyl}benzoate has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It may have potential as a biochemical probe due to its unique functional groups.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer research.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-{[6-(benzyloxy)hex-1-YN-1-YL]sulfanyl}benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the sulfanyl group allows for potential interactions with thiol-containing proteins, while the alkyne group can participate in click chemistry reactions.

Comparison with Similar Compounds

Methyl 4-{[6-(benzyloxy)hex-1-YN-1-YL]sulfanyl}benzoate can be compared with other similar compounds such as:

    Methyl 4-{[6-(benzyloxy)hex-1-YN-1-YL]oxy}benzoate: Similar structure but with an oxygen atom instead of a sulfur atom.

    Methyl 4-{[6-(benzyloxy)hex-1-YN-1-YL]amino}benzoate: Similar structure but with an amino group instead of a sulfanyl group.

    Methyl 4-{[6-(benzyloxy)hex-1-YN-1-YL]carboxy}benzoate: Similar structure but with a carboxy group instead of a sulfanyl group.

The uniqueness of this compound lies in the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

CAS No.

648436-25-3

Molecular Formula

C21H22O3S

Molecular Weight

354.5 g/mol

IUPAC Name

methyl 4-(6-phenylmethoxyhex-1-ynylsulfanyl)benzoate

InChI

InChI=1S/C21H22O3S/c1-23-21(22)19-11-13-20(14-12-19)25-16-8-3-2-7-15-24-17-18-9-5-4-6-10-18/h4-6,9-14H,2-3,7,15,17H2,1H3

InChI Key

IPOBWDVJZAMSPT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)SC#CCCCCOCC2=CC=CC=C2

Origin of Product

United States

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